Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate
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Overview
Description
Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate can be synthesized through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The synthesis includes steps such as hydrogenation, hydrolysis, and cyclization to form the desired compound . Another method involves the stereoselective synthesis from L-serine, utilizing C-H insertion of alkylidenecarbene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist in receptor-mediated processes, affecting cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-cis-Chrysanthemyl Tiglate: This compound shares a similar stereochemistry and is used as a sex pheromone in certain insect species.
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid: Another compound with similar structural features, used in the study of metabotropic glutamate receptors.
Uniqueness
Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of both amino and ester functional groups. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-8H,3-5,11H2,1-2H3/t6-,7+,8? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFSLXMVQQOYMI-DHBOJHSNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(C1)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CC(C1)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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